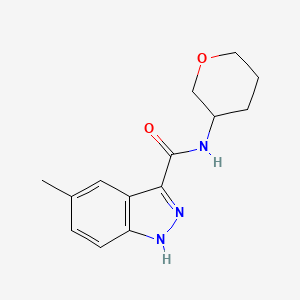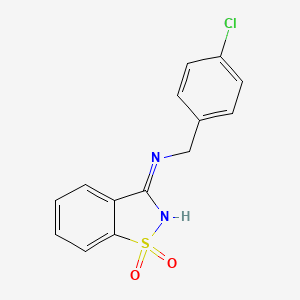
5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have significant biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has been the subject of investigation. This compound has been found to act as an inhibitor of certain enzymes, including protein kinases. It has also been shown to modulate the activity of certain receptors, such as the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
Research has shown that 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has significant biochemical and physiological effects. This compound has been found to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have anticancer activity, which may have implications for the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide in lab experiments include its ability to modulate the activity of specific enzymes and receptors, as well as its potential therapeutic applications. However, there are also limitations to its use, including the need for further investigation into its safety and efficacy.
Future Directions
There are numerous future directions for research on 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use in combination with other therapeutic agents. Additionally, further investigation into its safety and efficacy will be necessary before it can be considered for clinical use.
In conclusion, 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide is a promising compound for scientific research due to its potential therapeutic applications and significant biochemical and physiological effects. Further investigation into its mechanism of action, safety, and efficacy will be necessary to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has been described in the literature. One method involves the reaction of 5-methyl-1H-indazole-3-carboxylic acid with tetrahydro-2H-pyran-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding ester. This ester is then treated with ammonia to yield the desired amide product.
Scientific Research Applications
The potential applications of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide in scientific research are numerous. This compound has been found to have activity against a range of biological targets, including enzymes and receptors. Research has shown that this compound can modulate the activity of certain enzymes, which may have implications for the treatment of diseases such as cancer and inflammation.
properties
IUPAC Name |
5-methyl-N-(oxan-3-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-4-5-12-11(7-9)13(17-16-12)14(18)15-10-3-2-6-19-8-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEKXSDGKDCXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)NC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(oxan-3-yl)-1H-indazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(diphenylacetyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B6075661.png)
![4-{[5-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)-2-furyl]methoxy}benzonitrile](/img/structure/B6075675.png)
![1-(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6075694.png)
![4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6075695.png)
![1-(4-tert-butylbenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B6075703.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6075709.png)
![1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6075710.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6075718.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6075724.png)

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B6075740.png)
![2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6075745.png)
![6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6075749.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)